Vem-L-Cy5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C63H68F5N7O9S |

|---|---|

Molecular Weight |

1194.3 g/mol |

IUPAC Name |

N-[2-[2-[2-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]anilino]-2-oxoethoxy]ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C61H67F2N7O7S.C2HF3O2/c1-7-36-78(74,75)68-49-30-29-48(62)56(57(49)63)58(73)45-39-66-59-44(45)37-42(38-65-59)41-25-27-43(28-26-41)67-55(72)40-77-35-34-76-33-31-64-54(71)24-12-9-17-32-70-51-21-16-14-19-47(51)61(4,5)53(70)23-11-8-10-22-52-60(2,3)46-18-13-15-20-50(46)69(52)6;3-2(4,5)1(6)7/h8,10-11,13-16,18-23,25-30,37-39,68H,7,9,12,17,24,31-36,40H2,1-6H3,(H2-,64,65,66,67,71,72,73);(H,6,7) |

InChI Key |

LYIUTBXQFUHWHF-UHFFFAOYSA-N |

Isomeric SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)NC(=O)COCCOCCNC(=O)CCCCCN\5C6=CC=CC=C6C(/C5=C\C=C\C=C\C7=[N+](C8=CC=CC=C8C7(C)C)C)(C)C)F.C(=O)(C(F)(F)F)[O-] |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)NC(=O)COCCOCCNC(=O)CCCCCN5C6=CC=CC=C6C(C5=CC=CC=CC7=[N+](C8=CC=CC=C8C7(C)C)C)(C)C)F.C(=O)(C(F)(F)F)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Vem-L-Cy5: A Technical Guide to a Fluorescent Probe for BRAF V600E Mutation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vem-L-Cy5 is a novel fluorescent probe designed for the specific detection of the BRAF V600E mutation, a critical oncogenic driver in various cancers, including melanoma, colorectal cancer, and thyroid cancer.[1][2][3][4] This probe is a conjugate of the well-established BRAF V600E inhibitor, Vemurafenib, and the far-red fluorescent dye, Cyanine-5 (Cy5), connected via a flexible linker.[1][5] The design of this compound allows it to penetrate cell membranes and bind with high affinity to its target, the mutated BRAF V600E protein.[1][3][4][5] This specific binding enables researchers to visualize and probe for the presence of this mutation in cancer cells, offering a valuable tool for both basic research and the development of targeted cancer therapies.[1][3][5]

Chemical Structure and Properties

This compound is synthesized by linking a Vemurafenib analog (Vem-NH2) to a Cy5 fluorophore through a polyethylene glycol (PEG)-based linker.[5] The synthesis involves a multi-step process, beginning with the modification of Vemurafenib to introduce an amino group, followed by coupling with the linker and subsequent conjugation to the Cy5 acid.[5]

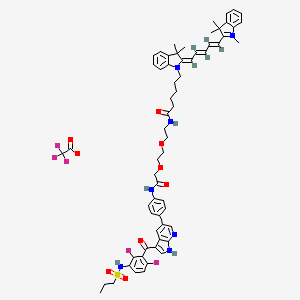

Chemical Structure of this compound

Caption: General structure of this compound.

Quantitative Data

The following table summarizes the key quantitative properties of this compound and its fluorescent component, Cy5.

| Property | Value | Reference |

| This compound | ||

| Dissociation Constant (Kd) | 13 nM | [5] |

| Cy5 Fluorophore | ||

| Excitation Maximum (λex) | ~649-651 nm | [6][7][8][9] |

| Emission Maximum (λem) | ~666-670 nm | [6][7][9] |

| Molar Extinction Coefficient | 250,000 cm⁻¹M⁻¹ | |

| Quantum Yield | ~0.2-0.27 | [6][10] |

| Molecular Weight | ~1500 g/mol (for the dye itself) | [6] |

Mechanism of Action and Signaling Pathway

This compound retains the biological activity of its parent compound, Vemurafenib.[1][3][4][5] It functions as a competitive inhibitor of the ATP-binding site of the mutated BRAF V600E kinase.[1] The BRAF V600E mutation leads to the constitutive activation of the BRAF protein, which in turn perpetually activates the downstream Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway.[1][2][11][12] This aberrant signaling promotes uncontrolled cell proliferation, survival, and differentiation, which are hallmarks of cancer.[1][11]

By binding to BRAF V600E, this compound inhibits its kinase activity, thereby blocking the phosphorylation of MEK (MAPK/ERK kinase), the immediate downstream target of BRAF.[1][3][4][5] This inhibition of MEK phosphorylation prevents the subsequent activation of ERK (extracellular signal-regulated kinase), ultimately leading to a G1 phase cell cycle arrest and the induction of apoptosis in BRAF V600E-mutated cancer cells.[1]

BRAF-MEK-ERK Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the constitutively active BRAF-MEK-ERK pathway.

Experimental Protocols

The fluorescent nature of this compound makes it suitable for a variety of cell-based assays. Below are generalized protocols that can be adapted for specific experimental needs.

Immunofluorescence Staining for BRAF V600E Detection

This protocol outlines the use of this compound to visualize the localization of BRAF V600E in fixed and permeabilized cells.

Materials:

-

Cells cultured on glass coverslips

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization buffer)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Mounting medium with DAPI

Procedure:

-

Cell Culture: Seed cells on glass coverslips and culture until they reach the desired confluency.

-

Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

This compound Incubation: Dilute the this compound stock solution to the desired working concentration in blocking buffer. Incubate the cells with the this compound solution for 1-2 hours at room temperature in the dark.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

-

Counterstaining (Optional): Incubate with DAPI for 5 minutes to stain the nuclei.

-

Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm) and DAPI.

Experimental Workflow for Immunofluorescence

Caption: Workflow for immunofluorescence staining with this compound.

Flow Cytometry for Quantifying BRAF V600E Positive Cells

This protocol allows for the quantification of cells that have taken up this compound, indicative of BRAF V600E presence.

Materials:

-

Cell suspension

-

This compound stock solution (in DMSO)

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Propidium Iodide (PI) or other viability dye (optional)

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in flow cytometry buffer.

-

This compound Staining: Add this compound to the cell suspension at the desired final concentration.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with flow cytometry buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.

-

Viability Staining (Optional): Resuspend the cells in flow cytometry buffer containing a viability dye like PI to exclude dead cells from the analysis.

-

Analysis: Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for Cy5 (e.g., 633 nm or 640 nm laser for excitation).

Western Blotting for MEK Phosphorylation Inhibition

This protocol can be used to assess the inhibitory effect of this compound on the BRAF-MEK-ERK pathway by measuring the levels of phosphorylated MEK (p-MEK).

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-MEK, anti-total MEK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat BRAF V600E mutant cells with varying concentrations of this compound for a specified time.

-

Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MEK, total MEK, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of p-MEK.

Conclusion

This compound represents a significant advancement in the development of molecular probes for cancer research. Its ability to specifically target and visualize the BRAF V600E mutation provides a powerful tool for studying the biology of BRAF-mutated cancers, screening for novel inhibitors, and potentially for diagnostic applications. The detailed information and protocols provided in this guide are intended to facilitate the effective use of this compound by researchers in the field of oncology and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A cyanine-based NIR fluorescent Vemurafenib analog to probe BRAFV600E in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 8. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Principle of Vem-L-Cy5 as a Fluorescent Probe for BRAF V600E: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of targeted therapies in oncology has underscored the critical need for advanced diagnostic and research tools to visualize and quantify specific molecular targets within complex biological systems. The BRAF V600E mutation, a key driver in a significant percentage of melanomas and other cancers, has spurred the development of specific inhibitors, including Vemurafenib. This guide delves into the core principles and applications of Vem-L-Cy5, a novel fluorescent probe derived from Vemurafenib, designed for the specific detection of the BRAF V600E oncoprotein. By covalently linking the high-affinity BRAF V600E inhibitor Vemurafenib to the near-infrared cyanine-5 (Cy5) fluorophore, this compound offers a powerful tool for researchers to investigate the dynamics of BRAF V600E in living cells and preclinical models, facilitating drug development and a deeper understanding of inhibitor resistance mechanisms.

Core Principle of this compound

This compound is a fluorescent probe engineered to selectively bind to the ATP-binding site of the BRAF V600E mutant kinase.[1] Its design leverages the high specificity and affinity of the parent molecule, Vemurafenib, for this particular oncoprotein.[2] The core principle of this compound as a fluorescent probe is based on the following key features:

-

Target-Specific Recognition: The Vemurafenib moiety of the probe acts as the "warhead," directing the probe to the BRAF V600E protein. Vemurafenib is a potent and selective inhibitor of the BRAF V600E kinase, and this specificity is retained in the this compound conjugate.[1]

-

Fluorescent Reporting: The cyanine-5 (Cy5) fluorophore is a bright and photostable dye that emits in the near-infrared (NIR) spectrum.[3] This allows for deep tissue penetration and minimizes autofluorescence from biological samples, resulting in a high signal-to-noise ratio for imaging applications.[1]

-

Direct Visualization: By combining the targeting and reporting functions in a single molecule, this compound enables the direct visualization of BRAF V600E in cells and tissues. This allows for the study of protein localization, expression levels, and dynamics in response to various stimuli or therapeutic interventions.

The conjugation of Cy5 to Vemurafenib is achieved through a linker ("-L-"), which is designed to not interfere with the binding of the Vemurafenib core to its target.[1] This modular design allows for the potential development of other probes with different fluorophores or functionalities.

Quantitative Data

The efficacy and utility of a fluorescent probe are defined by its photophysical and biochemical properties. The following tables summarize the key quantitative data for this compound and its components.

| Parameter | Value | Reference |

| This compound | ||

| Target | BRAF V600E | [1] |

| Emission Maximum (in PBS/Dioxane) | 655-665 nm | [1] |

| Vemurafenib (Parent Compound) | ||

| BRAF V600E Inhibition (IC50) | 13 nM | [4] |

| Cyanine-5 (Cy5) Fluorophore | ||

| Excitation Maximum | ~650 nm | [3] |

| Emission Maximum | ~670 nm | [3] |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [3] |

| Fluorescence Quantum Yield | ~0.20 - 0.27 | [5][6] |

Note: The specific binding affinity (Kd) of this compound for BRAF V600E has been described as "high affinity" in the literature, though a precise numerical value is not consistently reported.[1] However, the potent inhibition of downstream signaling comparable to the parent compound, Vemurafenib, strongly suggests a high-affinity interaction.

Signaling Pathway

The BRAF V600E mutation leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. This compound, by binding to BRAF V600E, inhibits this aberrant signaling.

Caption: The BRAF/MEK/ERK signaling pathway initiated by BRAF V600E and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Live-Cell Imaging of BRAF V600E

This protocol describes the use of this compound for the visualization of BRAF V600E in live cancer cells.

Materials:

-

BRAF V600E-positive cell line (e.g., A375 melanoma cells)

-

BRAF wild-type cell line (e.g., HeLa cells) as a negative control

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Hoechst 33342 or DAPI for nuclear counterstaining

-

Phalloidin conjugated to a green fluorophore for cytoskeletal staining

-

Confocal microscope with appropriate laser lines and filters for Cy5, DAPI/Hoechst, and the green fluorophore.

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.

-

Probe Incubation: The following day, dilute the this compound stock solution in pre-warmed complete culture medium to a final concentration of 0.5 µM.[2]

-

Cell Staining: Remove the existing medium from the cells and replace it with the this compound-containing medium. Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.[2]

-

Counterstaining (Optional): Thirty minutes before imaging, add Hoechst 33342 (e.g., 1 µg/mL) and fluorescently labeled phalloidin to the medium to stain the nuclei and actin cytoskeleton, respectively.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove unbound probe and counterstains.

-

Imaging: Add fresh, pre-warmed complete culture medium or PBS to the cells. Image the cells using a confocal microscope. Use the appropriate laser lines and emission filters for Cy5 (e.g., excitation at 633 nm, emission at 650-700 nm), DAPI/Hoechst (e.g., excitation at 405 nm, emission at 420-480 nm), and the green fluorophore (e.g., excitation at 488 nm, emission at 500-550 nm).

-

Image Analysis: Analyze the images to determine the subcellular localization and intensity of the this compound signal. Compare the signal in BRAF V600E-positive and wild-type cells to assess specificity.

Caption: Workflow for live-cell imaging using this compound.

Western Blot Analysis of MEK Phosphorylation

This protocol details the assessment of this compound's inhibitory effect on the MAPK pathway by measuring the phosphorylation of MEK.

Materials:

-

BRAF V600E-positive cell line (e.g., A375 cells)

-

This compound

-

Vemurafenib (as a positive control)

-

DMSO (as a vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-MEK1/2 (Ser217/221)

-

Rabbit anti-total MEK1/2

-

Mouse anti-GAPDH or β-actin (as a loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment: Seed A375 cells and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound, Vemurafenib, or DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-MEK signal to the total MEK signal. Compare the levels of MEK phosphorylation in treated versus control cells.

Caption: Workflow for Western blot analysis of MEK phosphorylation.

Conclusion

This compound represents a significant advancement in the development of molecular probes for cancer research. Its high affinity and specificity for BRAF V600E, coupled with the favorable photophysical properties of Cy5, make it an invaluable tool for the real-time visualization of this key oncoprotein in living systems. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to employ this compound in their studies. The continued application of such targeted fluorescent probes will undoubtedly accelerate our understanding of cancer biology and aid in the development of more effective therapeutic strategies.

References

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 5. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Vem-L-Cy5: An In-Depth Technical Guide to a BRAF-Targeting Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vem-L-Cy5 is a novel fluorescent probe engineered for the specific targeting and visualization of the BRAF V600E mutation, a critical oncogenic driver in various cancers, including melanoma, colorectal cancer, and anaplastic thyroid carcinoma.[1][2][3] This conjugate molecule synergistically combines the therapeutic specificity of Vemurafenib, a potent BRAF inhibitor, with the robust photophysical properties of the cyanine-5 (Cy5) fluorophore.[1][2][4] The linkage of Vemurafenib to Cy5 via a linker (-L-) allows for the direct visualization of the drug's interaction with its target, providing a powerful tool for cancer cell research, drug development, and potentially in vivo imaging.[3][4][5] This technical guide provides a comprehensive overview of the core photophysical properties of the Cy5 component, detailed experimental protocols for conjugation, and a visualization of the targeted signaling pathway.

Core Photophysical Properties of the Cy5 Fluorophore

The fluorescent characteristics of this compound are primarily determined by the Cyanine-5 (Cy5) moiety. Cy5 is a bright, far-red fluorescent dye known for its high extinction coefficient, good quantum yield, and excellent photostability.[4][6] Its emission in the far-red spectrum is particularly advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[6]

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649-651 nm | [6][7] |

| Emission Maximum (λem) | ~666-670 nm | [6][7][8] |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [7] |

| Quantum Yield (Φ) | ~0.2-0.27 | [7][8] |

| Recommended Laser Lines | 633 nm, 635 nm, 647 nm | [6][8] |

Targeted Signaling Pathway: BRAF/MEK/ERK Cascade

Vemurafenib, the active component of this compound, specifically inhibits the mutated BRAF V600E kinase.[1][2] This kinase is a central component of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway. In normal cells, this pathway regulates cell proliferation, differentiation, and survival. The BRAF V600E mutation leads to constitutive activation of this pathway, driving uncontrolled cell growth. This compound allows for the visualization of this targeted inhibition.[2][4]

Figure 1. this compound targeting of the BRAF V600E mutation in the MAPK signaling pathway.

Experimental Protocols

The synthesis of this compound involves the conjugation of Vemurafenib to a Cy5 fluorophore, typically through a linker. While the precise linker chemistry for commercially available this compound may be proprietary, it is common to conjugate small molecules to fluorophores via reactive groups on the dye that target specific functional groups on the molecule to be labeled. Below are detailed, generalized protocols for labeling molecules with Cy5 using two common chemistries: NHS ester for targeting primary amines and maleimide for targeting thiols.

Amine-Reactive Labeling using Cy5-NHS Ester

This protocol is suitable for conjugating Cy5 to a molecule containing a primary amine, such as an amino-modified Vemurafenib derivative.

Materials:

-

Cy5-NHS ester

-

Amine-containing molecule (e.g., amino-modified Vemurafenib)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Preparation of the Molecule Solution: Dissolve the amine-containing molecule in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[9]

-

Preparation of Cy5-NHS Ester Solution: Immediately before use, dissolve the Cy5-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[10]

-

Reaction: Add a 5-10 fold molar excess of the Cy5-NHS ester solution to the molecule solution. Vortex briefly to mix.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the this compound conjugate from unreacted dye and other reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[10]

Figure 2. Workflow for Cy5 NHS Ester Labeling of an Amine-Containing Molecule.

Thiol-Reactive Labeling using Cy5-Maleimide

This protocol is applicable for conjugating Cy5 to a molecule containing a free thiol (sulfhydryl) group.

Materials:

-

Cy5-maleimide

-

Thiol-containing molecule

-

Degassed buffer (e.g., PBS, Tris, or HEPES), pH 7.0-7.5

-

Anhydrous DMF or DMSO

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Preparation of the Molecule Solution: Dissolve the thiol-containing molecule in a degassed buffer at pH 7.0-7.5.[11] If the molecule contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes to reduce them to free thiols.[12]

-

Preparation of Cy5-Maleimide Solution: Dissolve the Cy5-maleimide in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 1-10 mg/100 µL).[11]

-

Reaction: Add a 10-20 fold molar excess of the Cy5-maleimide solution to the molecule solution.[12] Mix thoroughly and protect from light.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[12]

-

Purification: Purify the conjugate using a size-exclusion chromatography column or dialysis to remove unreacted dye and byproducts.[11]

Figure 3. Workflow for Cy5 Maleimide Labeling of a Thiol-Containing Molecule.

Conclusion

This compound represents a significant advancement in the study of BRAF-mutated cancers. Its dual functionality as both a targeted inhibitor and a fluorescent probe provides researchers with a unique tool to investigate the dynamics of drug-target engagement, cellular localization, and the downstream effects of BRAF inhibition in real-time. The robust and favorable photophysical properties of the Cy5 core, combined with established bioconjugation methodologies, make this compound a versatile and powerful reagent for a wide range of applications in cancer biology and drug discovery.

References

- 1. biorbyt.com [biorbyt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A cyanine-based NIR fluorescent Vemurafenib analog to probe BRAFV600E in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 7. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 8. Cyanine - Wikipedia [en.wikipedia.org]

- 9. lumiprobe.com [lumiprobe.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. lifetein.com [lifetein.com]

- 12. interchim.fr [interchim.fr]

The Vemurafenib Component of Vem-L-Cy5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the vemurafenib component of Vem-L-Cy5, a near-infrared (NIR) fluorescent probe based on the potent BRAF inhibitor, vemurafenib. This compound is designed for the specific targeting and visualization of the BRAFV600E mutation, a key driver in several cancers, including melanoma. This document details the mechanism of action of vemurafenib, the synthesis of this compound, and comprehensive experimental protocols for its application in cancer research.

Introduction to Vemurafenib

Vemurafenib is a highly selective, small-molecule inhibitor of the BRAF serine-threonine kinase.[1][2] The BRAF gene is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[3][4] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the BRAF protein and downstream signaling, driving uncontrolled cell growth and tumorigenesis.[3][5] Vemurafenib is an ATP-competitive inhibitor that specifically targets the mutated BRAFV600E kinase, effectively blocking the aberrant signaling cascade and inducing apoptosis in cancer cells harboring this mutation.[3][4][5]

This compound: A Fluorescent Probe for BRAFV600E

This compound is a novel molecular probe that conjugates the BRAF inhibitor vemurafenib to the cyanine-5 (Cy5) fluorophore via a flexible linker.[1] This design allows for the non-invasive visualization of BRAFV600E in living cells and in vivo models, providing a powerful tool for studying drug-target engagement, pharmacokinetics, and the development of resistance.[1] The Cy5 moiety is a near-infrared fluorophore, which offers advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to vemurafenib and this compound.

Table 1: Pharmacokinetic Properties of Vemurafenib

| Parameter | Value | Reference |

| Half-Life | ~57 hours | [6] |

| Time to Peak Plasma Concentration | ~4 hours | [6] |

| Protein Binding | >99% | [4] |

| Metabolism | Primarily by CYP3A4 | [4] |

| Elimination | Predominantly via feces (~94%) | [4] |

Table 2: Clinical Efficacy of Vemurafenib in BRAFV600E-Mutant Melanoma (BRIM-3 Trial)

| Parameter | Vemurafenib Arm | Dacarbazine Arm | Reference |

| Overall Response Rate | 48% | 5% | [7] |

| Median Progression-Free Survival | 5.3 months | 1.6 months | [7] |

| 6-Month Overall Survival | 84% | 64% | [8] |

Table 3: In Vitro Activity of Vemurafenib Analogs

| Compound | EC50 (nM) for Proliferation Inhibition (A375 cells) | Binding Affinity (EC50, nM) | Reference |

| Vemurafenib | 100 - 200 | 31 (BRAFV600E) | [8] |

| Vemurafenib-BODIPY | ~200 | ~50 | [9] |

| This compound | Comparable to Vemurafenib | High Affinity for BRAFV600E | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in key experimental assays.

Synthesis of this compound

The synthesis of this compound involves a three-step process starting from a modified vemurafenib precursor.

Logical Flow of this compound Synthesis

Caption: Synthetic pathway for this compound.

Step 1: Amide Coupling of Vemurafenib-NH2 with Linker

-

Dissolve Vemurafenib-NH2 (1 equivalent) and 8-(Boc-amino)-3,6-dioxaoctanoic acid (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

-

Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 equivalents) and N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (Vem-Linker-Boc) by flash column chromatography.

Step 2: Boc Deprotection

-

Dissolve the purified Vem-Linker-Boc from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to yield the amine intermediate (Vem-Linker-NH2), which can be used in the next step without further purification.

Step 3: Amide Coupling with Cy5 Acid

-

Dissolve the Vem-Linker-NH2 intermediate from Step 2 and Cy5 acid (1.1 equivalents) in anhydrous DMF.

-

Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.3 equivalents) and DIPEA (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature in the dark for 12-16 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, purify the final product, this compound, by preparative high-performance liquid chromatography (HPLC).

In Vitro Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on cancer cells.

MTT Assay Workflow

Caption: Workflow for the MTT cell viability assay.

-

Seed BRAFV600E-mutant cancer cells (e.g., A375 melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and vemurafenib (as a control) in cell culture medium. Suggested concentration range: 0.01 nM to 10 µM.

-

Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a negative control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol determines the effect of this compound on the phosphorylation of downstream effectors in the MAPK pathway.

Western Blot Workflow

Caption: Workflow for Western blot analysis.

-

Plate BRAFV600E-mutant cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound or vemurafenib at various concentrations (e.g., 100 nM, 1 µM) for 2-4 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Cellular Uptake and Localization by Fluorescence Microscopy

This protocol visualizes the intracellular accumulation and localization of this compound.

Immunofluorescence Workflow

Caption: Workflow for immunofluorescence microscopy.

-

Seed BRAFV600E-mutant cells on glass coverslips in a 24-well plate and allow them to adhere.

-

Treat the cells with this compound at a suitable concentration (e.g., 1-5 µM) for various time points (e.g., 1, 4, 24 hours).

-

Wash the cells three times with PBS to remove excess probe.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if co-staining for intracellular targets.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for DAPI (excitation/emission ~358/461 nm) and Cy5 (excitation/emission ~650/670 nm).

In Vivo Tumor Imaging

This protocol describes the use of this compound for non-invasive imaging of BRAFV600E-positive tumors in a mouse model.

In Vivo Imaging Workflow

References

- 1. rsc.org [rsc.org]

- 2. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]

- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Immunocytochemistry protocol | Abcam [abcam.com]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

- 9. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Cy5 Fluorophore in Vem-L-Cy5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vem-L-Cy5 is a fluorescently labeled derivative of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is a key driver in many melanomas. The conjugation of the cyanine-5 (Cy5) fluorophore to Vemurafenib via a linker molecule allows for the visualization and tracking of the drug's distribution and target engagement in preclinical research. This technical guide provides an in-depth overview of the role of the Cy5 fluorophore in this compound, its impact on the molecule's properties, and detailed experimental protocols for its use.

The primary function of the Cy5 fluorophore in this compound is to enable its detection and quantification through fluorescence-based techniques. Cy5 is a far-red fluorescent dye, meaning it is excited by light in the red region of the spectrum and emits light in the far-red to near-infrared region. This spectral property is highly advantageous for biological imaging for two main reasons:

-

Reduced Autofluorescence: Biological tissues and cells have lower intrinsic fluorescence (autofluorescence) in the far-red and near-infrared regions. This results in a higher signal-to-noise ratio, allowing for clearer and more sensitive detection of the this compound probe.

-

Deeper Tissue Penetration: Light in the far-red and near-infrared spectrum can penetrate deeper into biological tissues compared to light of shorter wavelengths (e.g., blue or green). This characteristic is crucial for in vivo imaging studies in animal models, as it allows for the visualization of the drug's distribution in deeper tissues and organs.

By attaching Cy5 to Vemurafenib, researchers can directly observe the drug's localization within cells, its accumulation in tumors, and its overall pharmacokinetic and pharmacodynamic profile in living organisms. This provides invaluable insights into the drug's mechanism of action, its delivery to the target site, and potential off-target effects.

Quantitative Data

| Parameter | Molecule | Value | Cell Line(s) | Reference |

| IC50 | Vemurafenib | 0.0319 ± 0.007 µM | A375M (melanoma) | [1] |

| Vemurafenib | 0.626 ± 0.21 µM | WM793B (melanoma) | [1] | |

| Vemurafenib Analog (RF-86A) | Comparable to Vemurafenib | A375 (melanoma) | [2] | |

| Excitation Max (Cy5) | Cy5 | ~649 nm | - | [1] |

| Emission Max (Cy5) | Cy5 | ~670 nm | - | [1] |

Signaling Pathway

Vemurafenib, and by extension this compound, targets the constitutively active BRAF V600E mutant kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Inhibition of BRAF V60E disrupts the downstream signaling cascade, leading to decreased cell proliferation and induction of apoptosis in melanoma cells harboring this mutation.

Caption: The MAPK signaling pathway with the inhibitory action of this compound on BRAF V600E.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process that starts with the synthesis of a Vemurafenib-amine derivative (Vem-NH2), followed by conjugation to a linker and finally to the Cy5 fluorophore.

Caption: A simplified workflow for the synthesis of this compound.

Detailed Methodology (based on published procedures for similar analogs):

-

Synthesis of Vemurafenib-Amine (Vem-NH2): This precursor is synthesized through a multi-step organic chemistry route, which may involve reactions such as Suzuki coupling and reduction of a nitro group to an amine.

-

Linker Attachment: The Vem-NH2 is reacted with a bifunctional linker, often a polyethylene glycol (PEG) derivative, that has a reactive group on one end (e.g., N-hydroxysuccinimide [NHS] ester) and a protected amine on the other. This reaction forms an amide bond between the Vemurafenib core and the linker.

-

Deprotection: The protecting group on the other end of the linker is removed to expose a reactive amine.

-

Cy5 Conjugation: The Vemurafenib-linker intermediate is then reacted with a Cy5-NHS ester. The NHS ester of Cy5 reacts with the newly exposed amine on the linker to form a stable amide bond, resulting in the final this compound conjugate.

-

Purification: The final product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to remove any unreacted starting materials and byproducts.

Cell Viability Assay (MTS/MTT)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed melanoma cells (e.g., A375, which harbors the BRAF V600E mutation) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the cells with the compound for a specified period, typically 48 or 72 hours.

-

MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Live-Cell Imaging

This technique is used to visualize the uptake and subcellular localization of this compound in real-time.

Methodology:

-

Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy and allow them to adhere.

-

Drug Incubation: Incubate the cells with this compound at a concentration determined by initial dose-response experiments (typically in the low micromolar range) for a specific duration (e.g., 1-4 hours).

-

Washing: Gently wash the cells with fresh, pre-warmed culture medium to remove any unbound this compound.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm). Acquire images at different time points to observe the dynamics of drug uptake and distribution. Co-staining with organelle-specific dyes (e.g., for the nucleus or mitochondria) can provide information on subcellular localization.

Caption: Experimental workflow for live-cell imaging with this compound.

In Vivo Imaging

This method allows for the non-invasive visualization of this compound distribution in animal models of cancer.

Methodology:

-

Tumor Xenograft Model: Establish tumor xenografts by subcutaneously injecting human melanoma cells (e.g., A375) into immunocompromised mice.

-

Drug Administration: Once the tumors reach a suitable size, administer this compound to the mice, typically via intravenous or intraperitoneal injection.

-

Imaging: At various time points after injection, anesthetize the mice and place them in an in vivo imaging system (IVIS) equipped for near-infrared fluorescence imaging. Acquire whole-body fluorescence images using the appropriate excitation and emission filters for Cy5.

-

Ex Vivo Analysis: After the final imaging time point, the mice can be euthanized, and major organs and the tumor can be excised for ex vivo imaging to confirm the biodistribution of the fluorescent probe.

-

Data Analysis: Quantify the fluorescence intensity in the tumor and other organs over time to determine the pharmacokinetic profile and tumor-targeting efficiency of this compound.

Conclusion

The conjugation of the Cy5 fluorophore to Vemurafenib to create this compound provides a powerful tool for cancer research and drug development. The favorable spectral properties of Cy5 enable sensitive and high-contrast imaging in both cellular and whole-animal models. The detailed experimental protocols provided in this guide offer a framework for researchers to utilize this compound to investigate the mechanisms of BRAF-targeted therapies, evaluate drug delivery systems, and explore new diagnostic and therapeutic strategies for melanoma and other BRAF V600E-driven cancers. The ability to directly visualize the drug's journey from administration to target engagement offers a unique and invaluable perspective in the ongoing effort to develop more effective and personalized cancer treatments.

References

An In-Depth Technical Guide to Vem-L-Cy5 for Laboratory Use

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vem-L-Cy5 is a novel fluorescent probe designed for the specific detection of the BRAF V600E mutation, a critical biomarker in various cancers, including melanoma, colorectal cancer, and anaplastic thyroid carcinoma.[1][2] This probe is a conjugate of Vemurafenib, a potent and selective inhibitor of the BRAF V600E protein, and the near-infrared (NIR) cyanine-5 (Cy5) fluorophore.[1][3] The linkage of Vemurafenib to Cy5 allows for the visualization and tracking of BRAF V600E-expressing cells, making it a valuable tool for cancer research, drug development, and potentially for in vivo imaging applications.[4][5]

Core Properties of this compound

The fundamental characteristics of this compound are summarized below, providing essential data for its effective application in a laboratory setting.

| Property | Value | Reference |

| Target | BRAF V600E | [1][2] |

| Mechanism of Action | Binds to the ATP-binding site of BRAF V600E, inhibiting downstream MEK phosphorylation. | [1][3] |

| Binding Affinity (Kd) | 13 nM | [1] |

| Molecular Weight | ~1350.7 g/mol (Calculated based on the described synthesis from Vemurafenib, linker, and Cy5 NHS ester) | [1][6] |

| Excitation Maximum (λex) | ~649 nm | [7][8] |

| Emission Maximum (λem) | ~670 nm | [7][8][9] |

| Quantum Yield (Φ) | ~0.2 | [8] |

| Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [8] |

| Solubility | Soluble in DMSO and other organic solvents. | [6][7] |

Signaling Pathway

This compound targets the constitutively active BRAF V600E mutant protein within the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. The binding of this compound to BRAF V600E inhibits its kinase activity, thereby blocking the phosphorylation of MEK and subsequent activation of ERK. This disruption of the signaling cascade leads to cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound, based on established protocols for similar fluorescent probes.

Cell Staining for Fluorescence Microscopy

This protocol outlines the steps for staining BRAF V600E-positive cancer cells with this compound for visualization by fluorescence microscopy.

Materials:

-

BRAF V600E-positive cell line (e.g., A375 melanoma cells)

-

BRAF wild-type cell line (e.g., HeLa cells) as a negative control

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Hoechst 33342 or DAPI for nuclear counterstaining

-

Glass-bottom dishes or chamber slides suitable for microscopy

-

Fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~620-650 nm, Emission: ~660-700 nm) and DAPI/Hoechst (Excitation: ~350 nm, Emission: ~460 nm)

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging. Culture overnight in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).

-

Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound staining solution to the cells.

-

Incubation: Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator, protected from light.

-

Nuclear Counterstaining (Optional): During the last 15-30 minutes of incubation, add Hoechst 33342 or DAPI to the staining solution at a final concentration of 1 µg/mL.

-

Washing: Remove the staining solution and wash the cells three times with warm PBS to remove unbound probe.

-

Imaging: Add fresh, pre-warmed PBS or imaging buffer to the cells. Immediately image the cells using a fluorescence microscope. Capture images in the Cy5 and DAPI/Hoechst channels.

Caption: Experimental workflow for cell staining with this compound.

Flow Cytometry Analysis

This protocol describes the use of this compound to label and quantify BRAF V600E-positive cells within a population using flow cytometry.

Materials:

-

Suspension or trypsinized adherent cells

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) containing 1% Bovine Serum Albumin (BSA) (FACS Buffer)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Propidium Iodide (PI) or other viability dye

-

FACS tubes

-

Flow cytometer equipped with a laser for Cy5 excitation (e.g., 633 nm or 640 nm) and appropriate emission filters.

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension. For adherent cells, trypsinize and wash with complete medium to neutralize the trypsin.

-

Cell Counting: Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in cold FACS buffer.

-

Staining: Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into each FACS tube. Add this compound to a final concentration of 1-10 µM.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. Gently mix the cells every 15 minutes.

-

Washing: Add 1 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step twice.

-

Resuspension and Viability Staining: Resuspend the cell pellet in 500 µL of cold FACS buffer. Add a viability dye such as PI just before analysis according to the manufacturer's instructions.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the live cell population and measure the Cy5 fluorescence intensity. Include unstained and BRAF wild-type cells as controls.

Caption: Workflow for flow cytometry analysis using this compound.

Conclusion

This compound is a highly specific and potent fluorescent probe for the detection of BRAF V600E in cancer cells. Its favorable spectroscopic properties and demonstrated biological activity make it an invaluable tool for researchers in oncology and drug development. The provided data and protocols serve as a comprehensive guide for the effective utilization of this compound in various laboratory applications, from cellular imaging to quantitative flow cytometry.

References

- 1. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. A cyanine-based NIR fluorescent Vemurafenib analog to probe BRAFV600E in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorbyt.com [biorbyt.com]

- 6. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of 5'-fluorescent-dye-labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Cy5-Donkey Anti-Rabbit IgG (H+L) (min X) Secondary Antibody | JIR [jacksonimmuno.com]

The Application of Vem-L-Cy5 in Elucidating Fundamental Cancer Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vem-L-Cy5 is a novel fluorescent probe meticulously engineered for the investigation of fundamental cancer cell biology, with a particular focus on malignancies driven by the BRAF V600E mutation. This near-infrared (NIR) probe is a conjugate of Vemurafenib, a potent and specific inhibitor of the BRAF V600E oncoprotein, and the cyanine-5 (Cy5) fluorophore. This unique design allows for the direct visualization and tracking of the BRAF V600E target within cancer cells, providing invaluable insights into its subcellular localization, dynamics, and the efficacy of targeted therapeutic intervention. This technical guide provides an in-depth overview of this compound's applications, presenting quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways and experimental workflows.

Core Applications and Quantitative Data

This compound serves as a powerful tool for probing the BRAF V600E mutation in cancer cells. Its primary applications include high-resolution imaging of BRAF V600E, assessment of target engagement by BRAF inhibitors, and evaluation of downstream signaling inhibition.

Binding Affinity and Potency

This compound retains a high binding affinity for its target, comparable to the parent drug, Vemurafenib. This ensures that the fluorescent tag does not significantly hinder the probe's ability to interact with BRAF V600E. The inhibitory potency of this compound on cancer cell growth is also comparable to that of Vemurafenib, demonstrating its utility as a functional probe.

| Compound | Target | Binding Affinity (Kd) | Cell Line | IC50 |

| This compound | BRAF V600E | 13 nM[1] | A375 (Melanoma) | ~300 nM |

| Vemurafenib | BRAF V600E | 10 nM[1] | A375 (Melanoma) | ~100-300 nM |

| This compound | WM278 (Melanoma) | Not explicitly provided, but cell growth inhibition is demonstrated. | ||

| Vemurafenib | WM278 (Melanoma) | Not explicitly provided. |

Table 1: Quantitative analysis of this compound binding affinity and inhibitory concentration.

Signaling Pathway Analysis

This compound targets the BRAF V600E protein, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival. By binding to BRAF V600E, this compound inhibits its kinase activity, thereby blocking downstream signaling through MEK and ERK.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound in fundamental cancer cell biology research.

Synthesis of this compound

The synthesis of this compound is described as a straightforward process. It involves the conjugation of a Vemurafenib derivative, featuring a linker, with an activated Cy5 NHS ester. While the full, detailed synthesis protocol is proprietary to the developing researchers, the general steps would include:

-

Synthesis of a Vemurafenib-linker conjugate: This involves modifying the Vemurafenib molecule to include a reactive functional group (e.g., an amine) at a position that does not interfere with its binding to BRAF.

-

Activation of Cy5 dye: Commercially available Cy5 NHS ester is typically used for conjugation to amine-containing molecules.

-

Conjugation reaction: The Vemurafenib-linker is reacted with the Cy5 NHS ester in a suitable solvent system (e.g., DMSO or DMF) with a base (e.g., triethylamine or diisopropylethylamine) to facilitate the reaction.

-

Purification: The resulting this compound conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) to remove unreacted starting materials and byproducts.

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Cell Culture

-

Cell Lines: A375 (human melanoma, BRAF V600E positive), WM278 (human melanoma, BRAF V600E positive), and HeLa (human cervical cancer, BRAF wild-type) cells are suitable for these experiments.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Fluorescence Microscopy

This protocol allows for the visualization of this compound localization within cancer cells.

-

Cell Seeding: Seed A375 and HeLa cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.

-

This compound Incubation: Treat the cells with this compound at a final concentration of 1-10 µM in culture medium. Incubate for 1 to 4 hours at 37°C.

-

Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove unbound probe.

-

Fixation (Optional): For fixed-cell imaging, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS.

-

Nuclear Staining (Optional): To visualize the nucleus, cells can be counterstained with a nuclear dye such as DAPI or Hoechst 33342.

-

Imaging: Acquire images using a confocal or widefield fluorescence microscope equipped with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm) and the nuclear stain.

Western Blotting for MEK Phosphorylation

This protocol assesses the inhibitory effect of this compound on the BRAF/MEK/ERK signaling pathway.

-

Cell Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or Vemurafenib as a positive control for 24 hours. Include a vehicle-treated (e.g., DMSO) control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated MEK (p-MEK), total MEK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of p-MEK to total MEK.

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation and viability of cancer cells.

-

Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or Vemurafenib for 72 hours. Include a vehicle-treated control.

-

Viability Reagent Addition: Add a cell viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., CellTiter-Blue) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the substrate by viable cells.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the IC50 value by plotting the data and fitting it to a dose-response curve.

Conclusion

This compound represents a significant advancement in the toolkit for cancer cell biology research. Its ability to specifically target and visualize the BRAF V600E oncoprotein in living cells provides a unique window into the dynamic processes governed by this key driver of malignancy. The protocols and data presented in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their studies, paving the way for a deeper understanding of BRAF-mutated cancers and the development of more effective therapeutic strategies.

References

Unveiling Novel BRAF Mutations: A Technical Guide to Vem-L-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the BRAF gene, a critical component of the RAS/RAF/MEK/ERK signaling pathway, are pivotal drivers in a significant portion of human cancers, including melanoma, colorectal carcinoma, and thyroid cancer.[1][2] The discovery of the prevalent V600E mutation and the subsequent development of targeted inhibitors like Vemurafenib marked a paradigm shift in precision oncology.[3][4] However, the landscape of BRAF mutations is far more complex, with a growing number of non-V600 mutations being identified. These novel mutations, often classified as Class II or Class III variants, exhibit different mechanisms of kinase activation and varied sensitivity to existing inhibitors.[5][6][7] This guide provides an in-depth technical overview of Vem-L-Cy5, a fluorescently labeled version of Vemurafenib, as a powerful tool for the identification and characterization of novel BRAF mutations.

This compound is a derivative of the potent BRAF inhibitor Vemurafenib, conjugated to the cyanine-5 (Cy5) fluorophore. This modification allows for the direct visualization and quantification of the inhibitor's binding to BRAF, making it an invaluable probe for various biochemical and cellular assays. This document outlines the core principles, experimental protocols, and data interpretation strategies for leveraging this compound in the quest to understand and target the expanding spectrum of BRAF-driven cancers.

The Evolving Landscape of BRAF Mutations

BRAF mutations are broadly categorized into three functional classes based on their mechanism of ERK signaling activation:

-

Class I (V600 mutants): These mutations, such as V600E, lead to constitutively active BRAF monomers that signal independently of RAS.[5][6] They exhibit high kinase activity.[5]

-

Class II (Non-V600 mutants): These mutations also have high kinase activity but signal as constitutive dimers, independent of RAS. Examples include K601E and L597Q.

-

Class III (Non-V600 mutants): These mutations have impaired or no kinase activity. They function by binding to and activating CRAF in a RAS-dependent manner, leading to paradoxical activation of the MAPK pathway. Examples include G466V, G469A, and D594V.[5][6]

The differential signaling mechanisms of these classes underscore the need for versatile tools like this compound to characterize their interaction with inhibitors.

Data Presentation: this compound Interaction with BRAF Mutants

The following tables summarize the expected binding affinities and cellular activities of Vemurafenib and its fluorescent analog, this compound, against different classes of BRAF mutations. While direct and comprehensive data for this compound against a wide array of novel BRAF mutations is still emerging, the data for Vemurafenib serves as a strong proxy for the probe's expected behavior in binding assays.

Table 1: In Vitro Binding Affinity of Vemurafenib against Different BRAF Mutant Classes

| BRAF Mutant Class | Representative Mutation | Predicted Vemurafenib Binding Affinity (Kd) | Reference |

| Class I | V600E | High (nM range) | [3] |

| Class II | K601E | Moderate to High (nM to low µM range) | [8] |

| Class II | L597S | Moderate (low µM range) | [8] |

| Class III | D594G | Low (µM range or weaker) | [8] |

| Class III | G469A | Low (µM range or weaker) | [8] |

Table 2: Cellular Activity of Vemurafenib and this compound

| Cell Line | BRAF Mutation | Compound | IC50 (µM) | Reference |

| A375 | V600E (Class I) | Vemurafenib | ~0.5 - 1.0 | [9][10] |

| A375 (Vemurafenib Resistant) | V600E + resistance mechanisms | Vemurafenib | >10 | [2] |

| WM9 | V600E (Class I) | Vemurafenib | ~20 | [2] |

Note: IC50 values can vary depending on the specific assay conditions and cell line. The data for this compound is expected to be comparable to Vemurafenib in terms of cellular growth inhibition, as the addition of the Cy5 fluorophore is not expected to significantly alter its inhibitory activity.

Experimental Protocols

In Vitro Kinase Binding Assay using Fluorescence Polarization

This protocol describes a fluorescence polarization (FP) assay to measure the binding of this compound to purified BRAF kinase domains of novel mutants. FP is a ratiometric technique that measures changes in the rotational motion of a fluorescent molecule upon binding to a larger partner.[11]

Materials:

-

Purified recombinant BRAF kinase domain (wild-type and novel mutants)

-

This compound probe

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of the BRAF kinase protein in Assay Buffer. A typical concentration range would be from 1 µM down to 10 pM.

-

Add a fixed concentration of this compound to each well. The optimal concentration should be in the low nanomolar range and determined empirically to give a stable and robust fluorescence signal.

-

Add the serially diluted BRAF kinase to the wells containing this compound.

-

Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

Measure fluorescence polarization on a plate reader. Excitation and emission wavelengths for Cy5 are typically around 649 nm and 670 nm, respectively.

-

Data Analysis: Plot the change in millipolarization (mP) units against the concentration of the BRAF kinase. The data can be fitted to a one-site binding model to determine the dissociation constant (Kd).

Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled test compounds (e.g., novel inhibitors) for a novel BRAF mutant by measuring their ability to displace this compound.[12]

Materials:

-

Purified recombinant BRAF kinase domain of the novel mutant

-

This compound probe

-

Unlabeled test compounds

-

Assay Buffer (as above)

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of the unlabeled test compound in Assay Buffer.

-

Prepare a solution containing a fixed concentration of the BRAF kinase and this compound. The concentration of BRAF should be at or near the Kd of the this compound probe for that mutant, and the this compound concentration should be low (e.g., 1-5 nM).

-

Add the serially diluted test compound to the wells.

-

Add the BRAF/Vem-L-Cy5 pre-mixture to each well to initiate the competition reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure fluorescence polarization.

-

Data Analysis: Plot the mP values against the concentration of the test compound. The data can be fitted to a competitive binding model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Cellular Imaging of this compound Uptake and Target Engagement

This protocol describes how to visualize the uptake of this compound in live cells expressing novel BRAF mutations and to assess target engagement through competition with unlabeled Vemurafenib.

Materials:

-

Cancer cell lines engineered to express novel BRAF mutations

-

This compound probe

-

Unlabeled Vemurafenib

-

Cell culture medium

-

Hoechst 33342 (for nuclear staining)

-

Confocal microscope

Procedure:

-

Seed cells in glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

-

For competition experiments, pre-incubate a subset of cells with varying concentrations of unlabeled Vemurafenib for 1-2 hours.

-

Add this compound to the cell culture medium at a final concentration of 100-500 nM and incubate for 30-60 minutes.

-

Wash the cells with fresh medium to remove unbound probe.

-

Stain the nuclei with Hoechst 33342 for 10 minutes.

-

Image the cells using a confocal microscope with appropriate laser lines and filters for Hoechst 33342 (blue) and Cy5 (far-red).

-

Data Analysis: Quantify the intracellular fluorescence intensity of this compound in the cytoplasm. In competition experiments, a decrease in this compound fluorescence with increasing concentrations of unlabeled Vemurafenib indicates specific binding to the target.

Mandatory Visualizations

BRAF Signaling Pathway

References

- 1. BRAF Mutation: Cancer Types, Testing, Treatment [verywellhealth.com]

- 2. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Prevalence of class I–III BRAF mutations among 114,662 cancer patients in a large genomic database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Non-V600 Mutations in BRAF: A Single Institution Retrospective Analysis and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. support.nanotempertech.com [support.nanotempertech.com]

Methodological & Application

Application Notes and Protocols for Vem-L-Cy5 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vem-L-Cy5 is a novel fluorescent probe designed for the detection of the BRAF V600E mutation, a critical driver in several cancers, including melanoma. This probe is synthesized by conjugating the highly specific BRAF V600E inhibitor, Vemurafenib, to the cyanine-5 (Cy5) fluorophore. This linkage allows for direct visualization of BRAF V600E expression within individual cells using flow cytometry, offering a powerful tool for cancer research and drug development.

The Cy5 dye is a bright, far-red fluorescent dye, making it well-suited for flow cytometry applications due to the low autofluorescence of biological specimens in this region of the spectrum.[1] this compound penetrates the cell membrane and binds with high affinity to its intracellular target, the BRAF V600E protein. This specific binding allows for the identification and quantification of BRAF V600E positive cells within a heterogeneous population.

Data Summary

The following table summarizes key quantitative data for Vemurafenib, the parent compound of this compound. The inhibitory potency of this compound on cell growth is reported to be comparable to that of Vemurafenib. The binding affinity (Kd) for this compound is described as "high affinity," though a specific quantitative value has not been published.

| Parameter | Value | Cell Line(s) | Notes |

| IC50 (Cell Growth Inhibition) of Vemurafenib | 173 nM - 5000 nM | Mewo, A375, ED013 (Melanoma) | The IC50 can vary depending on the cell line and experimental conditions. |

| ~248.3 nM | A375 (Melanoma) | Determined after a 4-day treatment.[2] | |

| 13.2 µM (parental) vs 39.4 µM (resistant) | A375 (Melanoma) | Highlights the development of resistance.[3] | |

| Binding Affinity (Kd) of this compound | High Affinity (Not Quantified) | BRAF V600E Mutant Cells | Specific Kd value is not yet publicly available. |

| Cy5 Spectral Properties | Excitation Max: ~650 nm | N/A | Compatible with the 633 nm or 647 nm laser lines on most flow cytometers.[1] |

| Emission Max: ~670 nm | N/A |

Signaling Pathway

Vemurafenib, and by extension this compound, targets the constitutively active BRAF V600E mutant protein in the MAPK/ERK signaling pathway. In healthy cells, this pathway is tightly regulated and transmits extracellular signals to the nucleus to control cell proliferation, differentiation, and survival. The BRAF V600E mutation leads to constant activation of the pathway, driving uncontrolled cell growth. Vemurafenib competitively inhibits the ATP-binding site of the mutated BRAF kinase, blocking downstream signaling to MEK and ERK, thereby inhibiting cell proliferation.

Caption: this compound targets the mutated BRAF V600E protein, inhibiting the MAPK/ERK pathway.

Experimental Protocols

Protocol 1: Intracellular Staining of BRAF V600E with this compound for Flow Cytometry

This protocol provides a general framework for the intracellular staining of the BRAF V600E protein using this compound. Optimization of parameters such as probe concentration and incubation time may be necessary for specific cell types and experimental conditions.

Materials:

-

Cells of interest (e.g., melanoma cell lines with and without BRAF V600E mutation)

-

This compound

-